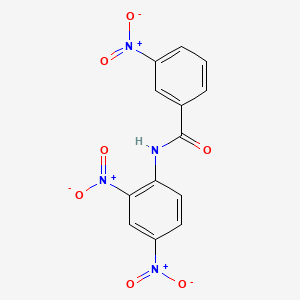

N-(2,4-dinitrophenyl)-3-nitrobenzamide

説明

N-(2,4-Dinitrophenyl)-3-nitrobenzamide is a nitro-substituted benzamide derivative characterized by two nitro groups on the phenyl ring attached to the amide nitrogen (2,4-dinitrophenyl) and an additional nitro group at the 3-position of the benzamide moiety. Its structure confers high electron-withdrawing properties, influencing its reactivity, stability, and intermolecular interactions.

特性

分子式 |

C13H8N4O7 |

|---|---|

分子量 |

332.22 g/mol |

IUPAC名 |

N-(2,4-dinitrophenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C13H8N4O7/c18-13(8-2-1-3-9(6-8)15(19)20)14-11-5-4-10(16(21)22)7-12(11)17(23)24/h1-7H,(H,14,18) |

InChIキー |

OENFXEGJDBJDHP-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(2,4-ジニトロフェニル)-3-ニトロベンズアミドの合成は、通常、ベンズアミド誘導体のニトロ化を伴います。一般的な方法の一つは、2,4-ジニトロクロロベンゼンを3-ニトロベンズアミドと制御された条件下で反応させることです。 反応は通常、水酸化ナトリウムなどの塩基の存在下で行われ、置換反応を促進します .

工業生産方法

N-(2,4-ジニトロフェニル)-3-ニトロベンズアミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、大規模な反応器を使用し、反応条件を厳密に制御することで、高収率と高純度を実現しています。その後、再結晶化またはその他の適切な方法によって化合物を精製し、不純物を除去します。

化学反応の分析

科学研究への応用

N-(2,4-ジニトロフェニル)-3-ニトロベンズアミドは、科学研究でいくつかの応用があります。

化学: 有機合成や、カルボニル化合物の検出のための分析化学における試薬として使用されます。

生物学: 生化学的研究において、酵素活性やタンパク質相互作用を調査するために用いられます。

医学: 薬物開発における潜在的な用途や、薬理学的研究におけるモデル化合物として研究されています。

科学的研究の応用

N-(2,4-dinitrophenyl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.

Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

類似の化合物との比較

類似の化合物

2,4-ジニトロフェノール: 減量剤としての用途と、ミトコンドリアの解離による毒性効果で知られています。

2,4-ジニトロフェニルヒドラジン: 分析化学におけるカルボニル化合物の検出に使用されます。

3-ニトロベンズアミド: 様々な化学反応や研究で使用されている単純なアナログ

独自性

N-(2,4-ジニトロフェニル)-3-ニトロベンズアミドは、ニトロ基とベンズアミド構造の特定の組み合わせにより、独特の化学的特性と反応性を備えているため、独自性があります。このため、他の類似の化合物では適さない特殊な用途に役立ちます。

類似化合物との比較

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The 2,4-dinitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to methyl () or chloro () substituents. This enhances electrophilic substitution difficulty but may increase susceptibility to nucleophilic attack .

- Steric Effects : Bulky groups like diphenylmethyl () hinder molecular packing and reactivity, whereas smaller substituents (e.g., methyl) allow tighter crystal structures, as seen in X-ray analyses of analogous compounds () .

Reactivity and Stability

Thermal Decomposition

Nitro groups significantly influence thermal stability. For example, N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole () undergoes exothermic decomposition at ~200°C due to the destabilizing effect of multiple nitro groups. By analogy, the target compound’s 2,4-dinitrophenyl and 3-nitrobenzamide groups likely reduce thermal stability compared to mono-nitro derivatives like N-(3-methylphenyl)-3-nitrobenzamide .

Reaction with Hydrazine

2,4-Dinitrophenyl derivatives (e.g., 2,4-dinitrophenyl ethers or sulfides) react with hydrazine via pseudo-first-order kinetics, where nitro groups activate the ipso-carbon for nucleophilic displacement (). The target compound’s 2,4-dinitrophenyl moiety may exhibit similar reactivity, forming hydrazine derivatives under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。